

## Application Notes: ATP Disodium Trihydrate in Neurotransmission Studies

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Compound of Interest		
Compound Name:	ATP disodium trihydrate	
Cat. No.:	B2816289	Get Quote

#### Introduction

Adenosine 5'-triphosphate (ATP), renowned as the primary energy currency of the cell, also functions as a critical extracellular signaling molecule. In the nervous system, ATP acts as a neurotransmitter and cotransmitter, mediating a wide range of physiological processes through a signaling system known as purinergic neurotransmission.[1][2][3] **ATP disodium trihydrate** is a stable, soluble salt of ATP, making it the standard reagent for experimentally activating purinergic receptors to investigate their function in neuronal signaling, glial cell activity, and neuroinflammation.

Extracellular ATP exerts its effects by binding to two families of purinergic receptors: P1 receptors, which are activated by adenosine (a breakdown product of ATP), and P2 receptors, which are activated by ATP and ADP.[1][4] The P2 receptors are further divided into two distinct subfamilies:

- P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open a pore
  permeable to cations like Na<sup>+</sup> and Ca<sup>2+</sup>.[5][6] This influx of ions leads to rapid membrane
  depolarization and initiation of downstream signaling cascades. There are seven subtypes
  (P2X1-7).[2][6]
- P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger slower, more modulatory intracellular signaling pathways.[5][7] There are eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14),



which couple to various G proteins to modulate enzymes like adenylyl cyclase and phospholipase C.[7][8][9]

ATP is released from various cell types, including neurons and glial cells, and its extracellular concentration is tightly regulated by ectonucleotidases that rapidly hydrolyze it to ADP, AMP, and adenosine.[2] By applying exogenous **ATP disodium trihydrate**, researchers can bypass this complex release machinery to directly and selectively activate P2 receptors, allowing for the precise study of their roles in synaptic transmission, neuronal excitability, calcium signaling, and neurogenesis.[3][10]

## **Core Applications**

- Probing Neuronal and Glial Excitability: Direct application of ATP can be used to elicit electrical responses in neurons and glial cells, measured via electrophysiology.
- Investigating Calcium Signaling: ATP is a potent stimulus for increasing intracellular calcium ([Ca<sup>2+</sup>]i), which can be visualized using fluorescent imaging techniques.[11]
- Studying Neurotransmitter Co-release: ATP is often co-released with other neurotransmitters like acetylcholine and noradrenaline.[3] Studying its effects helps to understand the complex modulation at these synapses.
- Modeling Neuroinflammation: High concentrations of extracellular ATP can act as a "danger signal," activating inflammatory pathways in glial cells, a process that can be studied in vitro using ATP disodium trihydrate.[9]

### **Data Presentation: Quantitative Parameters**

The following tables summarize typical concentration ranges and quantitative results from key experimental applications of ATP in neurotransmission studies.

Table 1: Effective Concentrations of ATP and Analogs in In Vitro Assays



Application	Preparation	Agonist	Concentrati on Range	Observed Effect	Reference(s
Calcium Imaging	Cultured Trigeminal Neurons	АТР	100 μΜ	Sensitization of neurons, leading to increased intracellular calcium upon KCI stimulation.	[12]
Calcium Imaging	Cultured Trigeminal Neurons	α,β-meATP (P2X agonist)	10 μΜ	Sensitization of neurons, similar to ATP.	[12]
Neurotransmi tter Release	Hippocampal Synaptosome s	CGS21680 (A2A agonist)	10 - 100 nM	Facilitation of evoked ATP release (up to $40.1 \pm 8.0\%$ increase).	[13]
Cell Proliferation	Olfactory Epithelium Slices	ATPyS (non- hydrolyzable)	Not specified	Significantly increased 5-bromo-2-deoxyuridine incorporation.	[10]

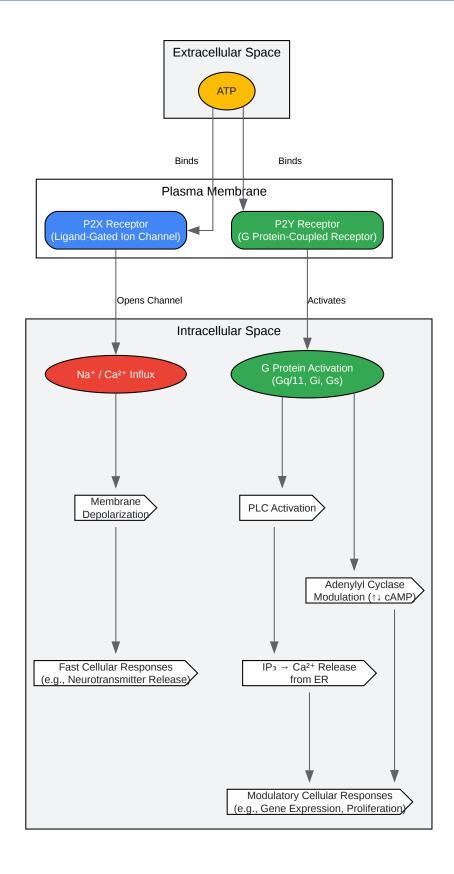
Table 2: In Vivo Extracellular Concentrations Measured by Microdialysis



Analyte	Brain Region	Animal Model	Basal Concentrati on (in Dialysate)	Methodolog ical Note	Reference(s
Adenosine	Various	Rat/Mouse	0.8 - 2100 nM	Concentration is highly variable and dependent on factors like anesthetic state and probe flow rate.	[5][14]
Diadenosine Polyphosphat es (Ap <sub>3</sub> A, Ap <sub>4</sub> A, Ap <sub>5</sub> A)	Cerebellum	Freely moving rats	Ap₃A: 10.5 ± 2.9 nMAp₄A: 5.4 ± 1.2 nMAp₅A: 5.8 ± 1.3 nM	Actual extracellular concentration s are likely higher due to probe recovery rates of ~4-7%.	[15]

# Mandatory Visualizations Signaling Pathways



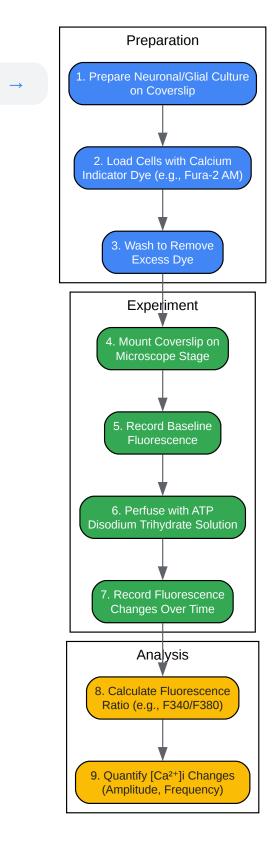


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Caption: Purinergic signaling pathways activated by extracellular ATP.



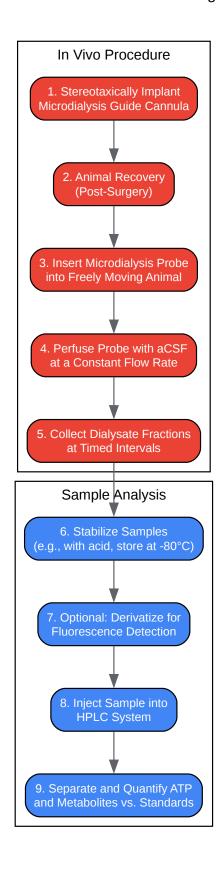
### **Experimental Workflows**



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Caption: Experimental workflow for ATP-induced calcium imaging.



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